![molecular formula C9H5N2NaO2 B2573811 Sodium;1,6-naphthyridine-4-carboxylate CAS No. 2418674-83-4](/img/structure/B2573811.png)
Sodium;1,6-naphthyridine-4-carboxylate
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Overview
Description
Sodium;1,6-naphthyridine-4-carboxylate is a compound used in various fields of research and industry. It is a type of 1,6-naphthyridine, which are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including this compound, involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines include the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines .Scientific Research Applications
Antimicrobial Activity
Research by Bodey, Weaver, and Pan (1978) investigated a related compound, "Sodium 6{d(−)-α(4-hydroxyl-1,5 naphthyridine-3-carboxamido)phenylacetamido} penicillanate (PC-904)," a new semisynthetic penicillin with broad-spectrum activity against gram-positive cocci and gram-negative bacilli. This compound showed significant inhibitory effects on various bacterial strains, showcasing the potential of naphthyridine derivatives in antimicrobial applications G. Bodey, S. Weaver, T. Pan, 1978.
Synthesis and Labeling Techniques
Yoshitake et al. (1981) synthesized "Sodium 6-[ (R)-2-(4-hydroxy-1,5-naphthyridine-4-14C-3-carboxy-14C-amido)-2-phenylacetamido]penicillanate (apalcillin-14C sodium)" for use in metabolic studies. This work highlights the utility of sodium;1,6-naphthyridine-4-carboxylate derivatives in the synthesis of labeled compounds for research purposes A. Yoshitake, T. Kamada, H. Gomi, I. Nakatsuka, 1981.
Electrochemical Applications
Cabañero et al. (2019) explored the use of "Sodium naphthalene-2,6-dicarboxylate" as a negative electrode for sodium-ion batteries. The study demonstrated its potential in electrochemical applications with stable capacities and good rate capability, indicating the relevance of naphthyridine derivatives in energy storage technologies Joel M. Cabañero, V. Pimenta, K. Cannon, R. Morris, A. R. Armstrong, 2019.
Synthetic and Functional Material Development
Zong, Zhou, and Thummel (2008) discussed the utility of the 4-carboxy-1,8-naphthyrid-2-yl moiety in the development of bi- and tridentate ligands, highlighting its application in creating materials with specific electronic absorption properties for potential use in semiconductor technologies R. Zong, Hui Zhou, R. Thummel, 2008.
Future Directions
The future directions for research on Sodium;1,6-naphthyridine-4-carboxylate and other 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .
Mechanism of Action
Target of Action
Sodium;1,6-naphthyridine-4-carboxylate is a compound that has been identified as a potential inhibitor of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .
Mode of Action
The mode of action of this compound involves its interaction with the c-Met kinase. The compound is believed to bind to the kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in the growth and survival of cancer cells .
Biochemical Pathways
This compound affects the c-Met signaling pathway. By inhibiting c-Met kinase, the compound disrupts the downstream effects of this pathway, which include cellular growth, survival, and migration . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Result of Action
The result of this compound’s action is a decrease in the growth and survival of cancer cells. By inhibiting c-Met kinase, the compound disrupts crucial signaling pathways in these cells, leading to their death and a reduction in tumor growth .
properties
IUPAC Name |
sodium;1,6-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFYOOBBBZEEP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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